- Syntheses and pharmacokinetic studies of prodrug esters for the development of oral carbapenem, L-084, Journal of Antibiotics, 2006, 59(4), 241-247
Cas no 90604-02-7 (1-benzhydrylazetidin-3-ol;hydrochloride)
1-benzhydrylazetidin-3-ol;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzhydrylazetidin-3-ol hydrochloride
- 1-(Diphenylmethyl)-3-azetidinol hydrochloride
- 1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride
- 1-benzhydryl-Azetidin-3-ol HCl
- 1-Benzhydryl-3-azetidinol hydrochloride
- 1-Benzhydryl azetidin-3-ol HCl
- 1-benzhydrylazetan-3-ol hydrochloride
- 1-diphenylmethyl-3-hydroxy-azetidine hydrochloride
- 3-Azetidinol, 1-(diphenylmethyl)-hydrochloride (1:1)
- N-Benzhydrylazetidin-3-ol hydrochloride
- 1-(diphenylmethyl)azetidin-3-ol hydrochloride
- 1-benzhydrylazetan-3-ol-hcl
- 3-Azetidinol, 1-(diphenylmethyl)-, hydrochloride
- 1-benzhydrylazetidin-3-ol hcl
- 1-Benzhydryl-azetidin-3-ol hydrochlo
- 3-Azetidinol, 1-(diphenylmethyl)-, hydrochloride (9CI)
- 1-Benzhydryl-azetidin-3-ol hydrochloride
- 1-benzhydrylazetidin-3-ol;hydrochloride
- N-Diphenylmethyl-3-hydroxyazetidine hydrochloride
- 1-(diphenylmethyl)azetidin-3-ol hydrochloride salt
- DTXSID60384318
- SY002561
- Q-103147
- LCHTWRWPHBRTNO-UHFFFAOYSA-N
- 1-(Diphenylmethyl)-3-hydroxyazetidine, HCl
- CL-0701
- CS-W002514
- BCP22027
- 90604-02-7
- 1-benzhydrylazetidin-3-olhydrochloride
- 1-Benzhydryl-3-azetidinol HCl
- MFCD00209447
- AKOS005256298
- 1-Diphenylmethyl-3-Hydroxyazetidine HCl
- PS-7252
- 1-(diphenylmethyl)azetidin-3-ol hydrochloric acid
- SCHEMBL741583
-
- MDL: MFCD00209447
- Inchi: 1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H
- InChI Key: LCHTWRWPHBRTNO-UHFFFAOYSA-N
- SMILES: Cl.OC1CN(C(C2C=CC=CC=2)C2C=CC=CC=2)C1
Computed Properties
- Exact Mass: 275.10800
- Monoisotopic Mass: 275.108
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 23.5
Experimental Properties
- Color/Form: White to cream crystal powder
- Melting Point: 172-174 °C
- Boiling Point: 353.8±42.0 °C at 760 mmHg
- Flash Point: 101.7℃
- PSA: 23.47000
- LogP: 3.19240
- Solubility: Not determined
1-benzhydrylazetidin-3-ol;hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P280,P305+P351+P338
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26-S37
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:Keep in dark place,Sealed in dry,Room Temperature
1-benzhydrylazetidin-3-ol;hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-benzhydrylazetidin-3-ol;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0049S-25g |
1-Benzhydryl-azetidin-3-ol hydrochloride |
90604-02-7 | 96% | 25g |
144.17CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 25R0049S-100g |
1-Benzhydryl-azetidin-3-ol hydrochloride |
90604-02-7 | 96% | 100g |
339.22CNY | 2021-05-07 | |
| Fluorochem | 021898-1g |
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride |
90604-02-7 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 021898-25g |
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride |
90604-02-7 | 95% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 021898-100g |
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloride |
90604-02-7 | 95% | 100g |
£19.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103571-25g |
1-benzhydrylazetidin-3-ol;hydrochloride |
90604-02-7 | 96% | 25g |
¥46.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103571-10g |
1-benzhydrylazetidin-3-ol;hydrochloride |
90604-02-7 | 96% | 10g |
¥39.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103571-5g |
1-benzhydrylazetidin-3-ol;hydrochloride |
90604-02-7 | 96% | 5g |
¥30.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103571-1g |
1-benzhydrylazetidin-3-ol;hydrochloride |
90604-02-7 | 96% | 1g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B103571-100g |
1-benzhydrylazetidin-3-ol;hydrochloride |
90604-02-7 | 96% | 100g |
¥172.90 | 2023-09-04 |
1-benzhydrylazetidin-3-ol;hydrochloride Production Method
Production Method 1
1.2 Reagents: Dimethyl sulfoxide ; 3 d, 50 °C
Production Method 2
- Novel Analogues of Istaroxime, a Potent Inhibitor of Na+,K+-ATPase: Synthesis and Structure-Activity Relationship, Journal of Medicinal Chemistry, 2008, 51(15), 4601-4608
Production Method 3
- Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors, Journal of Medicinal Chemistry, 2012, 55(21), 9055-9068
Production Method 4
1.2 Reagents: Hydrochloric acid
- Catalytic Epoxidation of Alkenes with Oxone, Journal of Organic Chemistry, 1995, 60(5), 1391-407
1-benzhydrylazetidin-3-ol;hydrochloride Raw materials
1-benzhydrylazetidin-3-ol;hydrochloride Preparation Products
1-benzhydrylazetidin-3-ol;hydrochloride Suppliers
1-benzhydrylazetidin-3-ol;hydrochloride Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on 1-benzhydrylazetidin-3-ol;hydrochloride
Compound CAS No. 90604-02-7: 1-Benzhydrylazetidin-3-ol; Hydrochloride
The compound with CAS No. 90604-02-7, commonly referred to as 1-benzhydrylazetidin-3-ol; hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzhydrylazetidin core of the molecule is particularly interesting, as it combines a benzhydryl group with a azetidine ring, creating a structure that is both rigid and versatile.
Recent studies have highlighted the importance of 1-benzhydrylazetidin-3-ol; hydrochloride in medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory and analgesic properties. The hydrochloride salt form of this compound is often preferred due to its enhanced solubility and stability, making it easier to handle in laboratory settings.
The synthesis of 1-benzhydrylazetidin-3-ol; hydrochloride involves a multi-step process that typically begins with the preparation of the benzhydryl group. This is followed by the formation of the azetidine ring through intramolecular cyclization, a process that requires precise control over reaction conditions to ensure optimal yields. The introduction of the hydroxyl group at the 3-position of the azetidine ring is a critical step, as it significantly influences the compound's reactivity and biological activity.
One of the most promising applications of 1-benzhydrylazetidin-3-ol; hydrochloride lies in its potential as a lead compound for drug discovery. Preclinical studies have demonstrated that this compound exhibits moderate activity against certain inflammatory pathways, suggesting its potential use in treating conditions such as arthritis or other inflammatory disorders. Furthermore, its structural flexibility allows for further modification, enabling researchers to explore derivatives with improved potency and selectivity.
In terms of pharmacokinetics, 1-benzhydrylazetidin-3-ol; hydrochloride has shown favorable absorption profiles in preclinical models. Its ability to cross biological membranes efficiently makes it a candidate for oral drug delivery systems. However, further studies are required to fully understand its bioavailability and metabolism in humans.
The development of 1-benzhydrylazetidin-3-ol; hydrochloride has also contributed to advancements in synthetic methodology. The use of catalytic asymmetric synthesis techniques has enabled the production of enantiomerically pure versions of this compound, which are essential for studying stereochemical effects on biological activity. This has opened new avenues for exploring chirality-dependent interactions in drug design.
Looking ahead, the continued exploration of 1-benzhydrylazetidin-3-ol; hydrochloride and its derivatives holds great promise for advancing therapeutic interventions. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into clinical applications.
In conclusion, 1-benzhydrylazetidin-3-ol; hydrochloride (CAS No. 90604-02-7) stands out as a valuable molecule in contemporary medicinal chemistry. Its unique structure, coupled with recent advancements in synthesis and pharmacology, positions it as a key player in the development of novel therapeutic agents.
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